molecular formula C10H7FN4 B7882564 8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine

8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine

Cat. No.: B7882564
M. Wt: 202.19 g/mol
InChI Key: CSQWLUHAXFRBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a fluorine atom at the 8th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization and substitution reactions . The reaction is usually carried out in a solvent such as tetrahydrofuran, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the pyrazole ring, leading to different derivatives.

    Substitution: The fluorine atom and the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound can modulate signaling pathways such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-5-1-2-8-6(3-5)9-7(4-13-8)10(12)15-14-9/h1-4H,(H3,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQWLUHAXFRBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1F)NN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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